
3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin is a derivative of Fidaxomicin, a macrolide antibiotic known for its potent activity against Clostridium difficile infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin involves multiple steps, starting from the parent compound, Fidaxomicin. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on Fidaxomicin are protected using suitable protecting groups to prevent unwanted reactions.
Selective Dehydroxylation: Specific hydroxyl groups are selectively removed using reagents such as phosphorus tribromide or other dehydroxylating agents.
Methoxylation: The dehydroxylated positions are then methoxylated using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification .
Types of Reactions:
Oxidation: 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, nucleophiles, under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones
Aplicaciones Científicas De Investigación
Treatment of Clostridioides difficile Infection
Fidaxomicin is primarily indicated for treating CDI, where it has demonstrated superior efficacy in reducing recurrence rates compared to vancomycin. Clinical studies have shown that fidaxomicin achieves a clinical cure rate of approximately 88% with significantly lower recurrence rates (15.4% vs. 25.3% for vancomycin) . The compound's high fecal concentrations and minimal systemic absorption contribute to its effectiveness in targeting intestinal pathogens while minimizing systemic side effects .
Pediatric Applications
Recent studies have explored the safety and efficacy of fidaxomicin in pediatric populations. A phase 3 trial indicated that fidaxomicin was well tolerated in children with CDI, achieving a global cure rate of 68.4%, which is notably higher than the 50% observed with vancomycin . This highlights the potential for fidaxomicin as a preferred treatment option in younger patients.
Broader Antimicrobial Spectrum
Research suggests that fidaxomicin derivatives may exhibit activity against other Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. This potential broad-spectrum activity could position 3',5'-dideshydroxy-3',5'-dimethoxy Fidaxomicin as a candidate for treating various resistant infections beyond CDI.
Pharmacokinetics
The pharmacokinetic profile of fidaxomicin is characterized by minimal systemic absorption, with high concentrations achieved in the gastrointestinal tract. Studies indicate that plasma levels are low (mean concentrations around 22.8 ng/mL) while fecal concentrations are significantly higher, facilitating targeted action against intestinal pathogens . This profile reduces the risk of systemic side effects and enhances the safety profile for patients.
Case Studies
Mecanismo De Acción
The mechanism of action of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin involves inhibition of bacterial RNA polymerase, thereby preventing bacterial transcription and protein synthesis. This leads to the death of bacterial cells. The compound specifically targets the beta subunit of RNA polymerase, disrupting the transcription process .
Comparación Con Compuestos Similares
Fidaxomicin: The parent compound with hydroxyl groups instead of methoxy groups.
Erythromycin: Another macrolide antibiotic with a different structure and spectrum of activity.
Clarithromycin: A macrolide antibiotic with similar mechanisms but different chemical modifications.
Uniqueness: 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin is unique due to its specific chemical modifications, which may confer different pharmacokinetic properties and potentially enhanced activity against certain bacterial strains compared to its parent compound and other macrolides .
Actividad Biológica
3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin is a derivative of fidaxomicin, a narrow-spectrum macrolide antibiotic primarily used to treat Clostridium difficile infections (CDI). This compound exhibits unique biological activities that contribute to its efficacy against specific bacterial strains. Understanding its biological activity involves examining its mechanism of action, pharmacodynamics, and potential therapeutic applications.
Fidaxomicin acts by inhibiting bacterial RNA polymerase, specifically targeting the initiation phase of transcription. This inhibition prevents the separation of DNA strands necessary for RNA synthesis, leading to a decrease in messenger RNA (mRNA) production and subsequent protein synthesis. The compound binds to the RNA polymerase complex, particularly affecting the β and β′ subunits within the RNA exit channel, which is crucial for its antimicrobial action .
Key Features:
- Target : RNA polymerase in C. difficile.
- Inhibition : Prevents formation of stable open complexes necessary for transcription.
- Spectrum : Primarily effective against Gram-positive bacteria, especially C. difficile.
Pharmacokinetics
The pharmacokinetic profile of fidaxomicin shows minimal systemic absorption following oral administration. Studies indicate that after a 200 mg dose, peak plasma concentrations of fidaxomicin are relatively low (C_max around 5.20 ng/mL) with a median time to maximum concentration (T_max) of approximately 2 hours . Most of the drug remains localized in the gastrointestinal tract, which is advantageous for treating CDI.
Table 1: Pharmacokinetic Parameters of Fidaxomicin
Parameter | Value |
---|---|
C_max (ng/mL) | 5.20 ± 2.81 |
T_max (hours) | 2 |
Systemic Absorption | Minimal |
Concentration in Feces | Up to 2710 µg/g |
Biological Activity Against Clostridium difficile
Fidaxomicin demonstrates potent activity against various strains of C. difficile, including those resistant to other antibiotics like vancomycin and metronidazole. Research indicates that fidaxomicin not only inhibits bacterial growth but also reduces toxin production significantly, which is critical in managing CDI .
Case Studies
- Clinical Trials : In pivotal Phase 3 trials, fidaxomicin showed superior efficacy compared to vancomycin in preventing CDI recurrence. Patients treated with fidaxomicin had lower rates of relapse and better overall outcomes .
- In Vitro Studies : Studies have shown that fidaxomicin effectively inhibits toxin A and B production from C. difficile, which correlates with reduced inflammatory responses in human intestinal models .
Resistance Mechanisms
Despite its effectiveness, some strains of C. difficile have developed reduced susceptibility to fidaxomicin. Mutations in the RNA polymerase gene have been identified as contributing factors to this resistance . Understanding these mechanisms is crucial for developing strategies to enhance fidaxomicin's efficacy or design novel derivatives like this compound.
Propiedades
Número CAS |
185248-68-4 |
---|---|
Fórmula molecular |
C₅₄H₇₈Cl₂O₁₈ |
Peso molecular |
1086.09 |
Sinónimos |
(3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dimethoxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.